molecular formula C14H26N2O2S2 B2561146 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide CAS No. 2034241-35-3

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide

Cat. No.: B2561146
CAS No.: 2034241-35-3
M. Wt: 318.49
InChI Key: DWOZFRSVLRSTAU-UHFFFAOYSA-N
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Description

“N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C14H26N2O2S2 . It is a product offered by several chemical suppliers.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is approximately 318.498 Da . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Selective Receptor Ligand Development

N-alkylation of sulfonamide moiety in arylsulfonamide derivatives, including those with piperidine structures, has been explored for designing selective ligands for 5-HT7 receptors. This approach aims at developing treatments for CNS disorders by exploiting the polypharmacological properties of such compounds. For instance, compounds have been identified with potential antidepressant-like and pro-cognitive properties, demonstrating the therapeutic potential of N-alkylated arylsulfonamides for CNS disorders (Canale et al., 2016).

Anticancer Agent Development

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and evaluated for their ability to induce oxidative stress and deplete glutathione in melanoma and leukemia cells. These compounds have shown cytotoxic effects in micromolar concentrations, highlighting their potential as anticancer agents. The select compounds exhibited significant cytotoxicity across various cancer cell lines, suggesting the utility of such sulfonamides in cancer treatment (Madácsi et al., 2013).

Organic Synthesis and Catalysis

Sulfonamides have been identified as novel terminators of cationic cyclizations, offering an efficient route to the formation of polycyclic systems. This application is significant for synthesizing complex organic structures, where sulfonamides facilitate the cyclization process, resulting in the formation of pyrrolidines and other cyclic compounds with high efficiency (Haskins & Knight, 2002).

Ionic Liquid Properties and Electrochemical Applications

N-Methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, characterized for their ionic liquid properties, demonstrate potential applications as solid electrolytes and in various electrochemical processes. The thermophysical and electrochemical properties of these salts indicate their utility in developing new materials for energy storage and conversion systems (Forsyth et al., 2006).

Enantioselective Synthesis

Chiral zinc-sulfonamide complexes have been studied for their catalytic activity in asymmetric cyclopropanations. The distinct geometry of these complexes enables highly enantioselective synthesis processes, which are crucial for producing chiral molecules with specific configurations, important in pharmaceuticals and fine chemicals (Denmark et al., 1998).

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S2/c17-20(18,14-1-2-14)15-11-12-3-7-16(8-4-12)13-5-9-19-10-6-13/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZFRSVLRSTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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